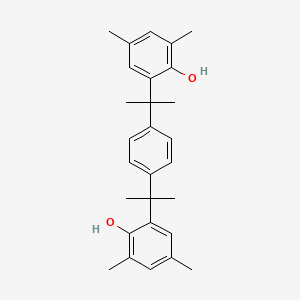

2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is an organic compound with the molecular formula C28H34O2. It is a derivative of bisphenol, characterized by the presence of two xylenol groups attached to a phenylenediisopropylidene core. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) typically involves the condensation of 4,6-xylenol with 1,4-diisopropylbenzene under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale separation techniques, such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitrated, brominated, or sulfonated products.

Scientific Research Applications

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A (BPA): A widely used bisphenol with similar structural features but different substituents.

Bisphenol S (BPS): Another bisphenol derivative with sulfonyl groups instead of xylenol groups.

Bisphenol F (BPF): A bisphenol with a different arrangement of substituents on the aromatic rings.

Uniqueness

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is unique due to its specific combination of xylenol groups and phenylenediisopropylidene core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer chemistry and materials science. Its antioxidant properties and potential therapeutic applications further distinguish it from other bisphenol derivatives.

Biological Activity

2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol), also known as Bisphenol P, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : C24H26O2

- Molecular Weight : 346.47 g/mol

- CAS Number : 2167-51-3

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Melting Point | 194.0 - 197.0 °C |

| Purity | >98.0% (GC) |

Hazard Classification

- GHS Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

- Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection)

Antioxidant Properties

Research indicates that 2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) exhibits significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.

- Metal Chelation : It may chelate metal ions, reducing their availability for catalyzing oxidative reactions.

- Cell Signaling Modulation : There is potential for the compound to influence cell signaling pathways related to apoptosis and inflammation.

Study 1: Antioxidant Efficacy

A study conducted on various phenolic compounds, including Bisphenol P, demonstrated its efficacy in reducing lipid peroxidation in cellular models. The results indicated a dose-dependent response with significant reductions in malondialdehyde levels, a marker of oxidative stress.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that while Bisphenol P exhibits protective effects against oxidative damage, it also shows cytotoxic effects at higher concentrations. This duality suggests a narrow therapeutic window that requires careful consideration in applications.

Study 3: In Vivo Studies

Animal models have been employed to assess the anti-inflammatory properties of the compound. Results showed that administration of Bisphenol P led to reduced levels of pro-inflammatory cytokines and markers in serum, indicating its potential as an anti-inflammatory agent.

Properties

CAS No. |

34074-95-8 |

|---|---|

Molecular Formula |

C28H34O2 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

2-[2-[4-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-4,6-dimethylphenol |

InChI |

InChI=1S/C28H34O2/c1-17-13-19(3)25(29)23(15-17)27(5,6)21-9-11-22(12-10-21)28(7,8)24-16-18(2)14-20(4)26(24)30/h9-16,29-30H,1-8H3 |

InChI Key |

SXSQTVIVGPPWKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=CC(=C3O)C)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.